N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17N3O2S3 and its molecular weight is 379.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Agents
Research on novel heterocyclic compounds containing sulfonamido moieties, including pyrazole derivatives similar to the target compound, has shown promise for antibacterial applications. These compounds have been synthesized and tested for antibacterial activity, with several showing high activities against various bacteria strains. This suggests potential for developing new antibiotics or antimicrobial agents from sulfonamide-based heterocycles (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013; E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Carbonic Anhydrase Inhibition
Compounds with sulfonamide groups have been studied extensively for their inhibition of carbonic anhydrase (CA), an enzyme critical for many physiological processes. Pyrazole-based sulfonamides, for example, have shown significant inhibition of human erythrocyte CA isoenzymes, suggesting their potential application in treating conditions like glaucoma, epilepsy, and certain types of edema (Nurgün Büyükkıdan et al., 2017).
Anticancer Activities
Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Some novel sulfonamide chalcones and pyrazole derivatives showed higher activity than doxorubicin against human tumor liver cell lines, indicating their potential as anticancer agents (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015). This highlights the potential therapeutic applications of sulfonamide-based compounds in oncology.
Enzyme Inhibition for Neurological Disorders
Sulfonamide derivatives have also been explored for their potential in treating neurological disorders through enzyme inhibition. For instance, the design and synthesis of novel indole derivatives with sulfonamide groups have shown significant antioxidant activity, suggesting their utility in neuroprotective strategies or as treatments for oxidative stress-related diseases (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S3/c20-24(21,16-4-2-10-23-16)17-7-8-19-14(12-5-6-12)11-13(18-19)15-3-1-9-22-15/h1-4,9-12,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIMAYWXQUWKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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